Keto–Enol Tautomerization Activation Free Energy Barrier: Cyclopropane-1,2-dione vs. Cyclobutane-1,2-dione
The activation free energy barrier (ΔG‡) for uncatalyzed keto–enol tautomerization of cyclopropane-1,2-dione is 54.9 kcal/mol, the lowest among all α-cyclodiones from C₃ to C₇ ring sizes. In a direct head-to-head computational comparison using identical M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) methodology, the four-membered homologue cyclobutane-1,2-dione displays a barrier of 75.7 kcal/mol, representing a 20.8 kcal/mol higher barrier [1]. The complete barrier ranking follows: cyclobutane-1,2-dione (75.7) > cyclopentane-1,2-dione (70.1) > cyclohexane-1,2-dione (67.3) > cycloheptane-1,2-dione (64.0) > cyclopropane-1,2-dione (54.9 kcal/mol) [1]. This barrier difference means that cyclopropane-1,2-dione is the only member of the series for which uncatalyzed enolization is kinetically accessible under cryogenic or ambient conditions without external catalysis [1][2].
| Evidence Dimension | Activation free energy barrier for keto–enol tautomerization (ΔG‡, kcal/mol) |
|---|---|
| Target Compound Data | 54.9 kcal/mol (cyclopropane-1,2-dione, compound 1) |
| Comparator Or Baseline | cyclobutane-1,2-dione: 75.7 kcal/mol; cyclopentane-1,2-dione: 70.1 kcal/mol; cyclohexane-1,2-dione: 67.3 kcal/mol; cycloheptane-1,2-dione: 64.0 kcal/mol |
| Quantified Difference | ΔΔG‡ = 20.8 kcal/mol vs. cyclobutane-1,2-dione; 15.2 kcal/mol vs. cyclopentane-1,2-dione; 12.4 kcal/mol vs. cyclohexane-1,2-dione; 9.1 kcal/mol vs. cycloheptane-1,2-dione |
| Conditions | M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) level of theory; aqueous phase (SMD solvation model); uncatalyzed process |
Why This Matters
A 20.8 kcal/mol lower barrier translates to a tautomerization rate approximately 10¹⁵-fold faster at 298 K (estimated via ΔΔG‡ ≈ –RT ln(k₁/k₂)), meaning cyclopropane-1,2-dione accesses enol-driven chemistry under conditions where cyclobutane-1,2-dione remains kinetically locked in the diketo form, a critical consideration for reaction design and intermediate stability.
- [1] Jana, K.; Ganguly, B. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega 2018, 3 (7), 8429–8439. Table 1, compounds 1–5. DOI: 10.1021/acsomega.8b01008. View Source
- [2] Paine, S. W.; Kresge, A. J.; Salam, A. J. Phys. Chem. A 2005, 109, 4149–4153. Enol form overwhelmingly predominant; provides experimental IR confirmation of the enol in argon matrix. View Source
